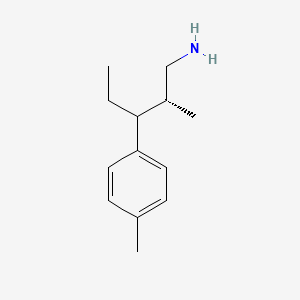
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine, commonly known as 4-Methylmethylphenidate (4-MeMPH) is a psychoactive drug that belongs to the phenethylamine and piperidine classes. It is a structural analog of methylphenidate (MPH) and has been found to possess similar pharmacological properties. In recent years, 4-MeMPH has gained significant attention in the scientific community due to its potential therapeutic applications and its role in drug abuse.
Mécanisme D'action
The mechanism of action of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine is similar to that of MPH, which acts as a dopamine and norepinephrine reuptake inhibitor. It is believed that (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine enhances the release of dopamine and norepinephrine in the brain, which leads to increased arousal, attention, and cognitive performance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine are similar to those of MPH, which include increased heart rate, blood pressure, and body temperature. However, the effects of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine are more potent and longer-lasting than MPH, which may increase the risk of adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine in lab experiments is its high potency, which allows for lower doses to be used compared to MPH. Additionally, (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine has a longer half-life than MPH, which may be beneficial in certain experiments. However, the use of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine in lab experiments is limited by its potential for abuse and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for research on (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine, including its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, further studies are needed to understand the long-term effects of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine and its potential for abuse. Furthermore, the development of more selective and potent analogs of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine may lead to the discovery of novel treatment options for various neurological and psychiatric disorders.
In conclusion, 4-Methylmethylphenidate is a psychoactive drug that has gained significant attention in the scientific community due to its potential therapeutic applications and its role in drug abuse. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine may lead to the discovery of novel treatment options for various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine can be achieved through several methods, including the reduction of 4-methylphenylacetone with aluminum amalgam and hydrochloric acid, and the reaction of 4-methylphenylacetone with methylamine and formaldehyde. However, the most commonly used method involves the reaction of 4-methylphenylacetone with methylmagnesium bromide, followed by reductive amination with formaldehyde and sodium cyanoborohydride.
Applications De Recherche Scientifique
(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD). In a study conducted by Swanson et al. (2011), (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine was found to be superior to MPH in improving cognitive performance and reducing ADHD symptoms in children. Additionally, it has been suggested that (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-amine may have potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
(2R)-2-methyl-3-(4-methylphenyl)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13H,4,9,14H2,1-3H3/t11-,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXPPLQEKHEZLE-AMGKYWFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)C(C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=C(C=C1)C)[C@@H](C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


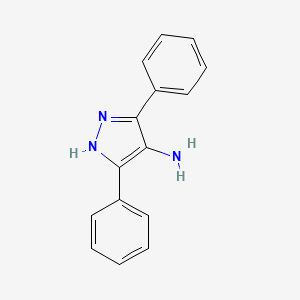
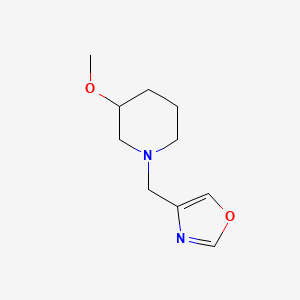
![5-(chloromethyl)-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2591810.png)
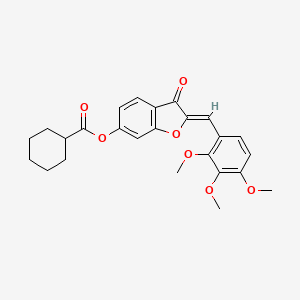
![Tert-butyl 2-[3-(prop-2-enoylamino)propyl]pyrrolidine-1-carboxylate](/img/structure/B2591813.png)
![2-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenoxy)acetamide](/img/structure/B2591815.png)
![N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(2-chlorophenyl)methylamino]acetamide](/img/structure/B2591816.png)
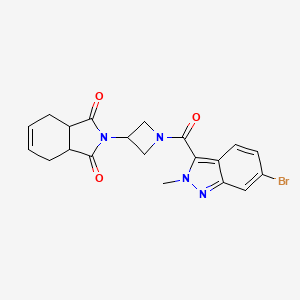
![N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2591821.png)
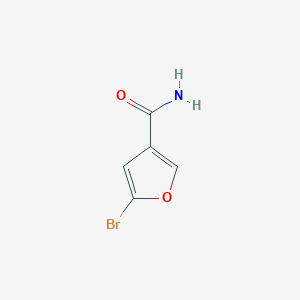
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2591826.png)
![Methyl 2-(6-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2591828.png)
